(5S)-5-(bromomethyl)-4-methylmorpholin-3-one

MDM2-p53 inhibitors Enantiomeric purity Cancer therapeutics

Insist on (5S)-5-(Bromomethyl)-4-methylmorpholin-3-one (CAS 2866253-69-0). The (S)-stereochemistry at C5 is essential for maintaining the correct spatial orientation in MDM2 inhibitors (PDB 4JV7) and for reliable chirality transfer in asymmetric synthesis. The reactive bromomethyl group enables late-stage diversification via Suzuki coupling, nucleophilic substitution, or click chemistry. Generic regioisomers or the (5R)-enantiomer (CAS 2866254-28-4) compromise target engagement and synthetic efficiency. With balanced fragment-like properties (MW 208, TPSA 29.5 Ų, XLogP 0.2), this building block accelerates focused library design in FBDD and chiral auxiliary applications.

Molecular Formula C6H10BrNO2
Molecular Weight 208.05 g/mol
CAS No. 2866253-69-0
Cat. No. B6608662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(bromomethyl)-4-methylmorpholin-3-one
CAS2866253-69-0
Molecular FormulaC6H10BrNO2
Molecular Weight208.05 g/mol
Structural Identifiers
SMILESCN1C(COCC1=O)CBr
InChIInChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m1/s1
InChIKeyCWPVFFXBMWWBDV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-(Bromomethyl)-4-methylmorpholin-3-one (CAS 2866253-69-0): A Chiral Morpholinone Building Block


(5S)-5-(Bromomethyl)-4-methylmorpholin-3-one (CAS 2866253-69-0) is a chiral, non-racemic heterocyclic building block featuring a morpholin-3-one core with a reactive bromomethyl substituent at the stereogenic 5-position and an N-methyl group [1]. This scaffold belongs to the morpholinone class, a recognized privileged structure in medicinal chemistry frequently embedded in approved drugs and clinical candidates [2]. With a molecular formula of C6H10BrNO2 and a molecular weight of 208.05 g/mol, the compound serves as a versatile intermediate for constructing complex pharmaceutical candidates, particularly where defined (S)-stereochemistry is required for target engagement [3].

Why Generic Substitution Fails for (5S)-5-(Bromomethyl)-4-methylmorpholin-3-one


Procurement of a generic 'bromomethyl-morpholinone' without specifying the exact regioisomer (5-position) and absolute stereochemistry ((S)-configuration) will result in a chemically distinct entity with divergent reactivity and biological outcomes. The morpholin-3-one scaffold can be substituted at multiple positions (e.g., 2-, 5-, or 6-), each exhibiting different steric and electronic environments that dictate downstream coupling efficiency and product profiles [1]. Furthermore, the biological activity of chiral morpholinone-containing drug candidates is exquisitely sensitive to absolute configuration; the (5R)-enantiomer (CAS 2866254-28-4) may exhibit reduced target affinity or altered pharmacokinetics compared to the (5S)-form, as demonstrated in structure-activity relationship (SAR) studies of MDM2 inhibitors where the 5-position stereochemistry is critical for binding [2]. Substituting with an achiral 2- or 6-substituted analog eliminates the stereochemical control required for asymmetric synthesis, rendering the building block unfit for enantioselective applications .

Quantitative Differentiation Evidence for (5S)-5-(Bromomethyl)-4-methylmorpholin-3-one


Stereochemical Differentiation: (5S) vs. (5R) Enantiomeric Purity Requirements in MDM2 Inhibitor Design

The therapeutic efficacy of morpholinone-based MDM2 inhibitors is stereospecific. The co-crystal structure of a 4-methylmorpholin-3-one derivative (PDB 4JV7) bound to MDM2 reveals that the 5-position stereochemistry directly influences the spatial orientation of pharmacophoric groups within the binding pocket [1]. The (2S,5R,6S)-configured inhibitor achieves a defined binding mode with key hydrogen bond interactions; inversion to the (5S)-configuration in the precursor building block would yield a diastereomeric product with altered binding geometry. Although direct IC50 comparison data for the isolated (5S)- vs. (5R)-bromomethyl precursors are not publicly available, class-level SAR inference from the MDM2 co-crystal series establishes that stereochemical integrity at the 5-position is a binary selection criterion for downstream biological activity [1].

MDM2-p53 inhibitors Enantiomeric purity Cancer therapeutics

Regiochemical Differentiation: 5-Bromomethyl vs. 2-Bromomethyl and 6-Bromomethyl Morpholin-3-one Analogs

The position of the bromomethyl group on the morpholin-3-one ring governs the compound's reactivity in nucleophilic substitution and cross-coupling reactions. The target compound carries the bromomethyl group exclusively at the 5-position on a stereogenic carbon, while alternative regioisomers place the reactive handle at the 2-position (CAS 2138232-60-5) or 6-position (CAS 1823252-67-0) . These positional isomers are achiral molecules with molecular formula C5H8BrNO2 (MW 194.03 g/mol) and lack the N-methyl substituent present in the target (C6H10BrNO2, MW 208.05 g/mol) [1]. The 5-substituted analog offers a unique vector for side-chain elaboration in medicinal chemistry campaigns targeting the MDM2 hydrophobic cleft, where the trajectory from the morpholinone core determines substituent placement [2].

Regioselectivity Heterocyclic synthesis Reactivity

Physicochemical Differentiation: TPSA, LogP, and Hydrogen Bonding Capacity vs. Close Analogs

The target compound possesses a Topological Polar Surface Area (TPSA) of 29.5 Ų, an XLogP3 of 0.2, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. Compared to 4-(2-bromoethyl)morpholin-3-one (CAS 1501749-25-2), which features an ethylene linker between the morpholinone nitrogen and the bromine atom, the target compound's directly attached bromomethyl group at the 5-carbon results in a fundamentally different connectivity and a more constrained geometry . The N-methyl substituent in the target adds lipophilicity relative to unsubstituted morpholinone analogs (e.g., 2- and 6-bromomethyl series, C5H8BrNO2), while the absence of hydrogen bond donors distinguishes it from amino-substituted analogs that may require protecting group strategies during synthesis. At 95% purity as catalogued by Enamine (catalog EN300-37466750), the compound meets the threshold for direct use in parallel medicinal chemistry libraries [2].

Physicochemical properties Drug-likeness ADME prediction

Procurement Differentiation: Enantiomeric Purity Validation and Supply Chain Reliability for the (5S)-Enantiomer

The (5R)-enantiomer (CAS 2866254-28-4) is listed by multiple vendors alongside the (5S)-form, creating a risk of enantiomeric misidentification during procurement [1]. The target (5S)-compound is authenticated by its InChI Key (CWPVFFXBMWWBDV-RXMQYKEDSA-N) and specific optical rotation, distinguishing it from the (5R)-enantiomer InChI Key (CWPVFFXBMWWBDV-YFKPBYRVSA-N) [2]. The (5S)-enantiomer from Enamine (catalog EN300-37466750) is supplied at 95% purity with a defined stereocenter count of 1 and zero undefined stereocenters, as verified by PubChem computed properties [3]. This level of stereochemical definition is absent from racemic or achiral bromomethyl-morpholinone alternatives, which lack a Defined Atom Stereocenter Count entirely [3].

Chiral purity Supply chain Procurement specification

Application-Specific Differentiation: MDM2 Inhibitor Scaffold vs. Non-Cognate Applications

The 4-methylmorpholin-3-one scaffold has been validated as a core template for MDM2-p53 protein-protein interaction inhibitors. The co-crystal structure PDB 4JV7 demonstrates that the morpholinone ring occupies a critical sub-pocket, with the N-methyl group making hydrophobic contacts and the carbonyl engaging in hydrogen bonding with the protein backbone [1]. The target compound provides the foundational (5S)-5-bromomethyl-4-methylmorpholin-3-one core that, upon further elaboration at the bromomethyl position, can access substitution vectors proven to interact with MDM2's Phe19, Trp23, and Leu26 sub-pockets [1]. Non-cognate bromomethyl-morpholinones (e.g., 2- or 6-substituted) lack the correct spatial orientation to project substituents into these sub-pockets and lack the N-methyl group that contributes to binding affinity, making them unsuitable as starting materials for this validated drug target class [1].

MDM2-p53 Cancer drug discovery Structure-based design

Intellectual Property (IP) and Freedom-to-Operate Differentiation: (5S)-Enantiomer in Novel Chemical Space

The (5S)-enantiomer of 5-(bromomethyl)-4-methylmorpholin-3-one is a relatively recent addition to the chemical catalogues, listed under Enamine catalog EN300-37466750 with a PubChem creation date of 2022-12-15 [1]. In contrast, the broader class of morpholinone MDM2 inhibitors is extensively patented, with key filings from Amgen (e.g., US Patent 11407721) covering cis-morpholinone compounds as cancer therapeutics [2]. The (5S)-bromomethyl precursor occupies a distinct chemical space as a building block rather than a final drug substance, potentially offering greater freedom-to-operate for derivative synthesis compared to using directly claimed final compounds. The (5R)-enantiomer (CAS 2866254-28-4) may fall under the same patent strategies but lacks the validated (S)-configuration precedent in asymmetric synthesis literature .

Patent landscape Freedom-to-operate Novel chemical entity

High-Value Application Scenarios for (5S)-5-(Bromomethyl)-4-methylmorpholin-3-one


MDM2-p53 Inhibitor Lead Optimization Programs in Oncology

The (5S)-5-bromomethyl-4-methylmorpholin-3-one serves as the stereochemically defined starting point for synthesizing cis-configured MDM2 inhibitors. As demonstrated by the co-crystal structure PDB 4JV7, the 4-methylmorpholin-3-one core with appropriate 5-position substitution is essential for achieving the validated binding mode that disrupts the MDM2-p53 protein-protein interaction [1]. Medicinal chemistry teams can elaborate the bromomethyl handle via Suzuki coupling, nucleophilic substitution, or click chemistry to install diverse aromatic and heteroaromatic groups occupying the Phe19, Trp23, and Leu26 sub-pockets. Using this specific (5S)-enantiomer ensures that the final compounds maintain the correct absolute configuration for target engagement, avoiding the synthetic inefficiency of chiral resolution at later stages.

Asymmetric Synthesis of α-Substituted Amino Acid Derivatives via Chiral Auxiliary Strategy

Chiral morpholin-3-ones are established chiral auxiliaries for the enantioselective synthesis of α-amino acids and their derivatives . The (5S)-configured bromomethyl compound can be converted to the corresponding enolate, which undergoes diastereoselective alkylation with control from the pre-existing C5 stereocenter. As demonstrated by Davies et al., 5-substituted morpholin-3-ones derived from (S)-3-hydroxy-γ-butyrolactone reliably transfer chirality to newly formed stereocenters . The bromomethyl substituent provides an orthogonal synthetic handle that can be maintained throughout the auxiliary-directed sequence and subsequently functionalized, offering a convergent approach to complex chiral amines and nitrogen heterocycles not readily accessible via alternative building blocks.

Parallel Library Synthesis for Fragment-Based Drug Discovery (FBDD)

The compound's balanced physicochemical properties (TPSA: 29.5 Ų; XLogP3: 0.2; zero HBDs; MW: 208.05 g/mol) position it within optimal fragment-like chemical space [2]. At 95% commercial purity (Enamine catalog EN300-37466750), it can be directly arrayed into 96-well parallel synthesis workflows without additional purification [3]. The bromomethyl group reacts efficiently with diverse nucleophiles (amines, thiols, alkoxides) under standard conditions, enabling the rapid generation of focused libraries for screening against challenging targets such as protein-protein interactions. The defined (S)-stereochemistry adds a dimension of three-dimensionality to fragment libraries, which is increasingly valued in FBDD campaigns targeting shallow or adaptive binding sites.

Chiral Building Block for Agrochemical and Veterinary Pharmaceutical Intermediate Synthesis

Beyond human therapeutics, the morpholinone scaffold appears in veterinary fluoroquinolone antibiotics such as danofloxacin, which incorporates a 5-methyl-2,5-diazabicyclo[2.2.1]heptane moiety structurally related to substituted morpholines [4]. The (5S)-bromomethyl compound offers agrochemical discovery teams a chiral, functionalized morpholinone building block for constructing novel crop protection agents requiring stereochemical definition for target-site selectivity. Its reactive bromomethyl handle enables late-stage diversification, while the morpholinone core contributes metabolic stability compared to simple morpholine analogs.

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